molecular formula C9H18ClNO3 B14276975 Propyl 3-imino-3-propoxypropanoate;hydrochloride CAS No. 136637-84-8

Propyl 3-imino-3-propoxypropanoate;hydrochloride

Katalognummer: B14276975
CAS-Nummer: 136637-84-8
Molekulargewicht: 223.70 g/mol
InChI-Schlüssel: UCFUSTOSVKKJCQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Propyl 3-imino-3-propoxypropanoate;hydrochloride is a chemical compound with the molecular formula C9H18ClNO3. It is known for its unique structure, which includes an imino group, a propoxy group, and a propanoate ester. This compound is used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 3-imino-3-propoxypropanoate;hydrochloride typically involves the reaction of propylamine with 3-chloropropanoic acid, followed by the introduction of an imino group and a propoxy group. The reaction conditions often include the use of solvents such as toluene and catalysts to facilitate the reaction. The final product is obtained through purification processes such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures consistency and efficiency in the production process. The final product is then subjected to quality control measures to ensure its purity and effectiveness .

Analyse Chemischer Reaktionen

Types of Reactions

Propyl 3-imino-3-propoxypropanoate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in the formation of various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

Propyl 3-imino-3-propoxypropanoate;hydrochloride has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of Propyl 3-imino-3-propoxypropanoate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imino group can form hydrogen bonds with active sites, while the propoxy group may enhance its binding affinity. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to Propyl 3-imino-3-propoxypropanoate;hydrochloride include:

Uniqueness

This compound is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the hydrochloride group enhances its solubility and stability, making it more suitable for various applications compared to its analogs .

Eigenschaften

CAS-Nummer

136637-84-8

Molekularformel

C9H18ClNO3

Molekulargewicht

223.70 g/mol

IUPAC-Name

propyl 3-imino-3-propoxypropanoate;hydrochloride

InChI

InChI=1S/C9H17NO3.ClH/c1-3-5-12-8(10)7-9(11)13-6-4-2;/h10H,3-7H2,1-2H3;1H

InChI-Schlüssel

UCFUSTOSVKKJCQ-UHFFFAOYSA-N

Kanonische SMILES

CCCOC(=N)CC(=O)OCCC.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.